Synthesis and characterization of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine
Synthesis and characterization of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine
Technical Whitepaper: Modular Synthesis and Structural Validation of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine
Executive Summary & Application Context
This technical guide details the synthesis and characterization of 3-(1H-imidazol-1-yl)-N-(3-pyridinylmethyl)-1-propanamine , a secondary amine pharmacophore structurally aligned with Histamine H3 Receptor (H3R) ligands .[1]
The molecule features a "dual-head" nitrogen heterocyclic system—an imidazole moiety linked via a propyl spacer to a pyridine ring.[1] This architecture mimics the bioactivity of potent H3R antagonists/agonists such as Imetit and Thioperamide analogs. Beyond medicinal chemistry, this ligand serves as a tridentate chelator in coordination chemistry, leveraging the
Key Technical Challenges:
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Regioselectivity: Ensuring mono-alkylation of the primary amine without over-alkylating to the tertiary amine.
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Polarity Management: The product is highly polar and basic, making standard silica chromatography difficult due to peak tailing.
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Reactivity: The 3-pyridinecarboxaldehyde isomer exhibits lower electrophilicity at the carbonyl carbon compared to its 2- and 4-isomers, requiring optimized reductive amination conditions.[1]
Retrosynthetic Analysis
The most robust synthetic pathway utilizes a convergent disconnection at the secondary amine bond. This approach avoids the regiochemical ambiguity of alkylating the imidazole ring from scratch.
Strategic Disconnection: The target molecule is disassembled into two commercially available precursors:
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Nucleophile: 3-(1H-imidazol-1-yl)propan-1-amine (CAS: 5036-48-6).[1]
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Electrophile: 3-Pyridinecarboxaldehyde (Nicotinaldehyde, CAS: 500-22-1).[1]
Figure 1: Retrosynthetic breakdown utilizing a convergent C-N bond formation strategy.
Experimental Protocol
Methodology: One-Pot Reductive Amination Rationale: Direct alkylation using 3-(chloromethyl)pyridine is prone to over-alkylation (formation of the tertiary amine) and self-quaternization.[1] Reductive amination via imine formation followed by in situ reduction offers superior control over stoichiometry.
Reagents:
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Amine: 3-(1H-imidazol-1-yl)propan-1-amine (1.0 equiv)[1]
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Aldehyde: 3-Pyridinecarboxaldehyde (1.0 equiv)[1]
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Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)
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Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
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Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Step-by-Step Procedure
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Imine Formation (Dehydration Equilibrium):
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In a dry 250 mL round-bottom flask under N₂ atmosphere, dissolve 3-pyridinecarboxaldehyde (10 mmol, 1.07 g) in anhydrous DCE (40 mL).
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Add 3-(1H-imidazol-1-yl)propan-1-amine (10 mmol, 1.25 g) dropwise.
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Critical Step: Add Acetic Acid (10 mmol, 0.6 mL). The acid catalyzes the formation of the iminium ion intermediate.
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Stir at room temperature for 2 hours. (Monitor by TLC or 1H NMR for the disappearance of the aldehyde peak at ~10.0 ppm).
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Reduction (Irreversible Step):
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Cool the mixture to 0°C.
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Add Sodium Triacetoxyborohydride (14 mmol, 2.97 g) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ because it is less basic and reduces the imine faster than the aldehyde, preventing side-product alcohol formation.
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Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
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Quenching & Workup:
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Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 30 minutes to decompose boron complexes.
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Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
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Purification Note: The product is water-soluble.[1][2][3] If the organic layer yield is low, saturate the aqueous layer with NaCl (brine) or use CHCl₃/Isopropanol (3:1) for extraction.[1]
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Purification Strategy:
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Option A (Chromatography): Use amine-functionalized silica gel to prevent streaking.[1] Eluent: DCM:MeOH:NH₄OH (90:9:1).[1]
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Option B (Salt Formation - Recommended): Dissolve the crude oil in ethanol and treat with 2.0 equivalents of oxalic acid. The resulting oxalate salt often crystallizes readily, providing high purity without column chromatography.
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Figure 2: Reaction workflow for the reductive amination process.
Characterization & Validation
The successful synthesis is validated by the disappearance of the aldehyde signal and the appearance of the benzylic methylene singlet.
Predicted 1H NMR Data (400 MHz, CDCl₃):
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Imidazole-H2 | 7.45 - 7.55 | Singlet (s) | 1H | N-CH=N (Imidazole) |
| Pyridine-H2 | 8.50 - 8.55 | Singlet (s) | 1H | Pyridine (Ortho to N) |
| Pyridine-H6 | 8.45 - 8.50 | Doublet (d) | 1H | Pyridine (Ortho to N) |
| Pyridine-H4 | 7.60 - 7.70 | Doublet (d) | 1H | Pyridine (Para to N) |
| Imidazole-H4/5 | 6.90 - 7.10 | Multiplet (m) | 2H | Imidazole Backbone |
| Pyridine-H5 | 7.20 - 7.30 | Multiplet (m) | 1H | Pyridine (Meta to N) |
| Benzylic CH₂ | 3.80 - 3.85 | Singlet (s) | 2H | N-CH₂-Pyridine |
| Propyl- | 3.95 - 4.05 | Triplet (t) | 2H | Imidazole-CH₂- |
| Propyl- | 2.60 - 2.70 | Triplet (t) | 2H | -CH₂-NH- |
| Propyl- | 1.90 - 2.00 | Quintet (q) | 2H | Central CH₂ |
| Amine NH | 1.50 - 2.00 | Broad (br) | 1H | Exchangeable |
Key Diagnostic Signals:
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The Singlet at ~3.8 ppm: This confirms the formation of the N-CH₂-Pyridine bond.[1] If this is a doublet, the imine was not fully reduced.
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Absence of Aldehyde: No peak at ~10.0 ppm.
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Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 217.14. Expect a base peak at m/z 217.1.
Safety & Handling
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Imidazoles: Generally irritants. Avoid inhalation of the precursor amine vapors.
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3-Pyridinecarboxaldehyde: Oxidizes rapidly in air to nicotinic acid.[1] Store under inert gas (Argon/Nitrogen) at 4°C.
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Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with water/acid. Ensure proper venting.
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Waste Disposal: The aqueous waste from the workup contains boron residues and pyridine derivatives; dispose of as hazardous basic organic waste.
References
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Liang, G., et al. (2017).[4] "Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones." Angewandte Chemie International Edition.
- Apelt, J., et al. (2005). "Search for Histamine H3 Receptor Antagonists with Combined Inhibitory Potency at N-Methyltransferase: Synthesis and Pharmacological Evaluation." Journal of Medicinal Chemistry. (Context for imidazole-propylamine synthesis).
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Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. (General pharmacophore background).
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
Sources
- 1. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-Aminopropyl)-imidazole | 5036-48-6 [chemicalbook.com]
- 4. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
